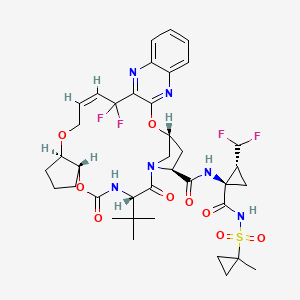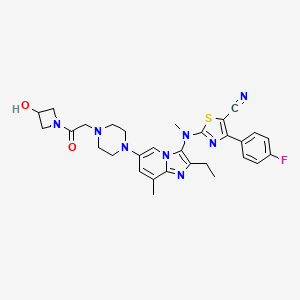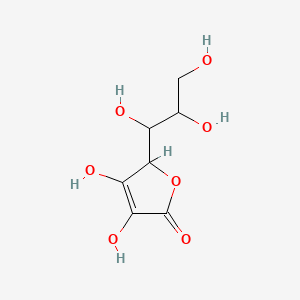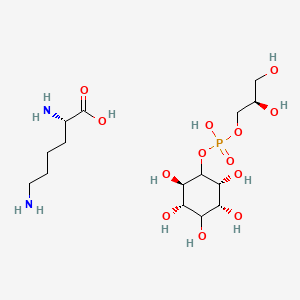
GR 55562 Dihydrochlorid
Übersicht
Beschreibung
GR 55562 dihydrochloride is a selective competitive 5-HT1B (5-HT1Dβ) silent antagonist with pKB values of 7.3 and 6.3.
Wissenschaftliche Forschungsanwendungen
Neuropharmakologie: 5-HT1B/5-HT1D-Rezeptor-Antagonismus
GR 55562 Dihydrochlorid wirkt als selektiver Antagonist für 5-HT1B- und 5-HT1D-Rezeptoren {svg_1}. Diese Rezeptoren sind an der Modulation der Neurotransmission im zentralen Nervensystem beteiligt. Durch die Hemmung dieser Rezeptoren kann this compound zur Untersuchung ihrer Rolle bei neurologischen Erkrankungen wie Depression, Angstzuständen und Migräne eingesetzt werden.
Herz-Kreislauf-Forschung: Pulmonale Arteriensklerose
Diese Verbindung wurde verwendet, um die durch Serotonin (5-HT) hervorgerufene Kontraktion in pulmonalen Widerstandsarterien zu untersuchen {svg_2}. Sie hilft beim Verständnis der vasokonstriktiven Wirkungen, die durch 5-HT1-ähnliche Rezeptoren vermittelt werden, was für die Entwicklung von Behandlungen für pulmonale Hypertonie wertvoll ist.
Zerebrovaskuläre Studien: Zerebrale Vasokonstriktion
This compound wird verwendet, um die Subtypen der 5-HT1D-Rezeptoren zu untersuchen, die die zerebrale Vasokonstriktion vermitteln {svg_3}. Diese Anwendung ist entscheidend für die Erforschung der Pathophysiologie von zerebrovaskulären Erkrankungen, einschließlich Schlaganfall und Migräne.
Pharmakokinetik: Löslichkeit und Stabilität
Das Löslichkeitsprofil von this compound in Wasser und seine Stabilität unter verschiedenen Lagerbedingungen werden untersucht, um seine Verwendung im Labor zu optimieren {svg_4}. Diese Informationen sind wichtig für die Planung von Experimenten und die Sicherstellung der Reproduzierbarkeit von Ergebnissen.
Arzneimittelentwicklung: Rezeptorbindungsaffinität
Forschungen zu this compound umfassen die Bestimmung seiner Bindungsaffinität zu verschiedenen Rezeptorsubtypen {svg_5}. Diese Daten sind grundlegend für die Arzneimittelentwicklungsprozesse, bei denen die Selektivität und Potenz der Verbindung Schlüsselfaktoren für therapeutische Anwendungen sind.
Molekularbiologie: Rezeptorexpression
Studien mit this compound konzentrieren sich auch auf die Expressionmuster der 5-HT1B- und 5-HT1D-Rezeptoren in verschiedenen Geweben {svg_6}. Dies hilft beim Verständnis der physiologischen Rollen dieser Rezeptoren und ihres Potenzials als pharmakologische Zielstrukturen.
Experimentelle Protokolle: Handhabung und Verwendung
Detaillierte Protokolle zur Handhabung und Verwendung von this compound bieten Richtlinien für seine Anwendung in experimentellen Einrichtungen {svg_7}. Dies beinhaltet Ratschläge zur Lösungspräparation, Aliquotierung und Temperaturausgleich, um die Integrität der Verbindung während Forschungsexperimenten zu gewährleisten.
Wirkmechanismus
GR 55562 dihydrochloride, also known as 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride or 3-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-N-[4-(4-PYRIDINYL)PHENYL]BENZAMIDE DIHYDROCHLORIDE, is a compound with a variety of potential applications in the field of neuroscience .
Target of Action
GR 55562 dihydrochloride is a selective competitive antagonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in the neurotransmission of serotonin in the brain .
Mode of Action
As a competitive antagonist, GR 55562 dihydrochloride binds to the 5-HT1B and 5-HT1D receptors, preventing serotonin from binding to these receptors . This inhibits the normal function of these receptors, altering the neurotransmission of serotonin .
Biochemical Pathways
The primary biochemical pathway affected by GR 55562 dihydrochloride is the serotonin neurotransmission pathway . By inhibiting the 5-HT1B and 5-HT1D receptors, GR 55562 dihydrochloride disrupts the normal function of this pathway, potentially leading to alterations in mood, cognition, and other neurological functions .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of GR 55562 dihydrochloride’s action is the inhibition of serotonin neurotransmission via the 5-HT1B and 5-HT1D receptors . This can lead to a variety of effects, depending on the specific neurological context. For example, in one study, GR 55562 dihydrochloride was found to attenuate the enhancement of cocaine discrimination evoked by a combination of intra-accumbal core CP 93129 and systemic cocaine .
Action Environment
The action of GR 55562 dihydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds that bind to the same receptors can influence the efficacy of GR 55562 dihydrochloride .
Eigenschaften
IUPAC Name |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWJHYQFQONBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride influence synaptic activity in the hippocampus?
A1: The research primarily focuses on the pharmacological characterization of the 5-HT1B receptor and its role in modulating synaptic transmission within the CA1 region of the rat hippocampus []. While the paper doesn't explicitly investigate 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride, it explores the broader impact of 5-HT1B receptor activation on synaptic transmission. The findings suggest that 5-HT1B receptor activation leads to the inhibition of local excitatory synaptic transmission in this specific brain region []. This information provides valuable insight into the potential neuronal mechanisms influenced by compounds targeting the 5-HT1B receptor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B607646.png)

![4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide](/img/structure/B607652.png)
![4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B607653.png)







